N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide
Description
N-(3-Chloroquinoxalin-2-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 3 and a thiophene-2-sulfonamide group at position 2. Quinoxaline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-11-12(15-9-5-2-1-4-8(9)14-11)16-20(17,18)10-6-3-7-19-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQLVTHNNAKGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide involves multiple steps, typically starting with the preparation of the quinoxaline and thiophene intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to increase yield and reduce production time .
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes diverse transformations depending on the functional group targeted.
Nucleophilic Substitution and Cyclization
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Mechanism : Reacts with 1,3-binucleophiles (e.g., potassium hydrazonodithioates) to form 1,3-dithiolo[4,5-b]quinoxaline derivatives .
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Key Steps :
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Tautomeric Forms : Three possible tautomers are observed post-cyclization .
Sulfonamide Group Reactivity
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Acts as a weak acid (pKa ~10) and weak base (pKa ~8), enabling participation in acid-base catalysis.
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Transformations :
Functional Group Transformations
Biological Activity and Mechanism
The compound demonstrates NLRP3 inflammasome inhibition , with potential therapeutic applications.
Key Findings:
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Binding Affinity : K = 84 nM for recombinant NLRP3 protein (MST assay) .
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In vivo Efficacy :
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Comparison with Analogs :
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide has been investigated for its anticancer properties. Studies have shown that derivatives of quinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, synthesized compounds based on this scaffold demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, indicating promising selective targeting capabilities towards cancerous cells .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition potential. It interacts with specific molecular targets, such as enzymes involved in metabolic pathways. The mechanism of action typically involves binding to the active or allosteric sites of these enzymes, thereby inhibiting their activity and potentially leading to therapeutic effects against diseases like diabetes and cancer .
Antiviral Properties
Recent research highlights the antiviral potential of sulfonamide derivatives, including this compound. These compounds have been shown to exhibit inhibitory activity against viruses such as coxsackievirus B and influenza viruses. For example, certain derivatives demonstrated IC50 values comparable to established antiviral drugs, suggesting their viability as candidates for further development in antiviral therapies .
Biological Target Prediction
The compound has been subjected to biological target prediction studies using computational methods. These studies suggest that it may act as an inhibitor of various biological pathways associated with neurodegenerative diseases and inflammatory responses. For instance, the compound showed potential as an insulysin inhibitor and thioredoxin inhibitor, which are relevant targets in metabolic disorders .
Industrial Applications
Beyond medicinal uses, this compound serves as a building block in organic synthesis for more complex molecules. Its unique chemical structure allows chemists to explore new materials and chemical processes in various industrial applications .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its mechanism of action can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chloro vs. Pentylamino (Quinoxaline Core): The chloro substituent in the target compound likely enhances electrophilicity and binding affinity to hydrophobic pockets in biological targets, whereas the pentylamino group in increases lipophilicity (XLogP3 = 4.2) and may improve pharmacokinetic properties like half-life .
- Thiophene Sulfonamide vs. In contrast, the piperazine carboxamide in may improve aqueous solubility but lacks direct evidence of bioactivity .
Biological Activity
N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, highlighting its applications in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound features a quinoxaline moiety linked to a thiophene ring through a sulfonamide group. This configuration is crucial for its biological activity, as the sulfonamide group is known for its role in enzyme inhibition.
This compound primarily acts by interacting with specific enzymes or receptors. The compound is believed to inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate access or altering enzyme conformation. This mechanism is particularly relevant in the context of cancer therapies, where enzyme inhibition can lead to reduced tumor cell proliferation.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of thiophene-2-sulfonamide have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, which are critical in regulating cell survival and apoptosis. These compounds demonstrated cytotoxic effects on tumor cells with IC50 values below 10 μM, indicating their potential as effective apoptosis inducers .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Protein | Ki (μM) | IC50 (μM) |
|---|---|---|---|
| 3-phenyl-N-(2-(3-phenylureido)ethyl) | Mcl-1 | 0.3 - 0.4 | <10 |
| YCW-E5 | Bcl-xL | N/A | <10 |
| This compound | TBD | TBD | TBD |
2. Enzyme Inhibition
The compound has also been employed in studies focusing on enzyme inhibition. For example, it has been used to investigate the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action is similar to traditional sulfonamides that disrupt bacterial DNA replication by inhibiting folate production .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and related compounds:
- In Vitro Studies : A study demonstrated that related thiophene derivatives could induce apoptosis in HL-60 cells through mitochondrial pathways, suggesting potential use in leukemia treatment .
- Antimicrobial Activity : Research indicated that sulfonamide derivatives exhibit antimicrobial properties against various bacterial strains, reinforcing their role as therapeutic agents beyond anticancer applications .
- Cytotoxicity Assessments : Compounds similar to this compound were tested against human epidermoid carcinoma cells (A431), showing significant reductions in cell viability compared to non-tumorigenic cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-2-sulfonamide derivatives can react with 3-chloroquinoxaline precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate sulfonamide bond formation. Structural analogs, such as brominated derivatives, are synthesized similarly using brominated quinoxaline intermediates . Post-synthesis purification typically involves column chromatography and recrystallization.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR confirms substituent positions and bond connectivity. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) ensures purity. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry, as demonstrated for structurally related quinoxaline-thiophene hybrids .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data between this compound and its analogs?
- Methodological Answer : Discrepancies may arise from substituent effects (e.g., bromine vs. chlorine) or stereochemical variations. Systematic SAR studies are recommended:
Functional Group Variation : Compare activity of halogenated (Cl, Br) and hydroxylated analogs.
Crystallographic Analysis : Use SC-XRD to correlate intramolecular interactions (e.g., hydrogen bonding in ) with bioactivity .
In Silico Modeling : Molecular docking or DFT calculations can predict binding affinities to targets like proteasomes or kinases, as seen in hydronaphthoquinone derivatives .
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles via solvent evaporation.
- Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring under acidic/neutral conditions). For analogs with labile substituents (e.g., nitro groups), reduce electron-withdrawing effects by introducing alkyl chains .
Q. How can computational methods predict the reactivity of the sulfonamide group in functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the sulfonamide sulfur atom. For example, Fukui indices identify nucleophilic attack sites, guiding regioselective modifications like thioether formation (e.g., reaction with thiols under oxidative conditions) .
Data Interpretation & Validation
Q. How to validate crystallographic data for quinoxaline-sulfonamide hybrids?
- Methodological Answer : Cross-validate SC-XRD data (e.g., CCDC 1983315 in ) with spectroscopic results. For disordered atoms (e.g., oxygen in ), refine occupancy ratios using software like SHELXL and confirm via Hirshfeld surface analysis .
Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
